molecular formula C11H11F2N3O B2804701 5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225484-91-2

5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine

Cat. No. B2804701
CAS RN: 1225484-91-2
M. Wt: 239.226
InChI Key: JZWOXXQHTAIBOP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving compounds like “5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine” can exhibit a range of reactivities depending on the functional groups present. These reactions are pivotal in modifying the compound for specific purposes, such as enhancing its biological activity.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound’s behavior in biological systems . Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule.

Safety and Hazards

The safety and hazards associated with “5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine” are not clearly defined due to the lack of specific information about this compound .

properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-16-11(14)5-8(15-16)6-17-10-3-2-7(12)4-9(10)13/h2-5H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOXXQHTAIBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

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